Thieno[3,2-b]pyridine 1-oxide Thieno[3,2-b]pyridine 1-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19798109
InChI: InChI=1S/C7H5NOS/c9-10-5-3-6-7(10)2-1-4-8-6/h1-5H
SMILES:
Molecular Formula: C7H5NOS
Molecular Weight: 151.19 g/mol

Thieno[3,2-b]pyridine 1-oxide

CAS No.:

Cat. No.: VC19798109

Molecular Formula: C7H5NOS

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

Thieno[3,2-b]pyridine 1-oxide -

Specification

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
IUPAC Name thieno[3,2-b]pyridine 1-oxide
Standard InChI InChI=1S/C7H5NOS/c9-10-5-3-6-7(10)2-1-4-8-6/h1-5H
Standard InChI Key PLFPURRZLGMMCI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CS2=O)N=C1

Introduction

Structural Characteristics and Molecular Properties

Thieno[3,2-b]pyridine 1-oxide features a bicyclic framework where a thiophene ring is fused to a pyridine ring at positions 3 and 2, respectively. The oxide group is attached to the pyridine nitrogen, introducing electronic and steric effects that influence its reactivity and binding interactions.

Key structural data

PropertyValueSource
Molecular FormulaC₇H₅NOS
Molecular Weight151.19 g/mol
SMILES NotationC1=CC2=C(C=CS2=O)N=C1
InChIKeyPLFPURRZLGMMCI-UHFFFAOYSA-N
Topological Polar Surface Area49.2 Ų

The compound’s planar structure enables π-π stacking interactions, while the oxide group enhances hydrogen-bonding capacity. These features are critical for its binding to enzymatic targets, such as protein kinases and phosphatases .

Chemical Synthesis and Reactivity

Thieno[3,2-b]pyridine 1-oxide is synthesized through oxidation of its parent compound, thieno[3,2-b]pyridine. Common methods include:

Oxidation of Thieno[3,2-b]pyridine

The parent compound undergoes oxidation using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). This step introduces the oxide group at the pyridine nitrogen, altering electronic properties for improved target binding .

Functionalization Strategies

Derivatives are synthesized via:

  • Sulfonation: Introduction of sulfonic acid groups at the pyridine ring .

  • Substitution: Halogenation followed by nucleophilic substitution (e.g., with amines or thiols).

  • Ring Expansion: Reactions with sodium hypochlorite to form dimeric pyrrolothienopyridines, though this is more common in thieno[2,3-b]pyridine analogs .

Biological Activity and Pharmacological Applications

Thieno[3,2-b]pyridine 1-oxide exhibits diverse biological activities, primarily through enzyme inhibition.

Anticancer Activity

The compound inhibits pro-survival phosphatases like PRL-3, which is implicated in leukemia progression. In zebrafish models, its administration reduced tumor latency and increased apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) .

Key findings in leukemia models

ModelEffectMechanismSource
MYC-induced zebrafish T-ALLShorter latency, higher penetrancePRL-3 inhibition
Human T-ALL cell lines>4-fold apoptosis inductionPRL-3 inhibition

Kinase Inhibition

Derivatives of the thieno[3,2-b]pyridine scaffold selectively inhibit kinases such as Haspin and CDKLs. For example, MU1920, a derivative, acts as a chemical probe for Haspin with high kinome-wide selectivity .

Selectivity profile of kinase inhibitors

CompoundTargetIC₅₀ (nM)Selectivity Index*Source
MU1464Haspin10>100 (vs other kinases)
MU1668Haspin20>50
MU1920Haspin5>200

*Selectivity Index = IC₅₀ (kinase) / IC₅₀ (Haspin)

Antimicrobial Activity

While thieno[3,2-b]pyridinone derivatives (e.g., compound 6c) show potent anti-tuberculosis activity (MIC ≤ 1 μg/mL), direct data on the 1-oxide variant’s antimicrobial efficacy is limited .

Comparative Analysis with Related Compounds

Thieno[3,2-b]pyridine 1-oxide differs structurally and functionally from other thienopyridine derivatives:

CompoundStructureKey FeatureBiological ActivitySource
Thieno[2,3-b]pyridineFused at 2,3 positionsAltered electronic profileDimerization under oxidative conditions
ThienopyrimidinePyrimidine fused to thiopheneBroader π-systemAntiviral, anticancer
BenzothienopyridineBenzene fused to thienopyridineEnhanced stabilityAnti-inflammatory

The 1-oxide variant’s unique oxidation state enables distinct binding modes to ATP pockets of kinases, avoiding competition with ATP-mimetic inhibitors .

Challenges and Future Directions

Stability and Bioavailability

The oxide group may increase metabolic susceptibility, necessitating prodrug strategies or structural modifications to enhance stability.

Selectivity Optimization

While kinase inhibitors show high selectivity, broader applications require minimizing off-target effects. Structure-activity relationship (SAR) studies are critical to balancing potency and specificity .

Therapeutic Translation

Preclinical models highlight potential in leukemia and tuberculosis, but clinical trials are needed to validate efficacy and safety.

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